Cyanuric acid-13C3

Food Safety Isotope Dilution Mass Spectrometry Method Validation

When cyanuric acid quantification demands regulatory-grade accuracy, cyanuric acid-13C3 (CAS 201996-37-4) is the essential internal standard. Unlike unlabeled cyanuric acid—which cannot correct for matrix-induced ion suppression—or deuterated analogs that suffer H/D exchange and chromatographic isotope shifts, the 13C3 label ensures perfect co-elution with your native analyte while delivering a clean M+3 mass shift (129→132 m/z) free from natural-isotope interference. This 99 atom% 13C, ≥98% pure reference material is purpose-built for EU CD 2002/657/EC and FDA methods in milk, infant formula, whey powder, pet food, and environmental waters. Available as a neat solid or certified reference solution for immediate LC-MS/MS deployment.

Molecular Formula C5H4N4O3
Molecular Weight 171.09 g/mol
Cat. No. B12371575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanuric acid-13C3
Molecular FormulaC5H4N4O3
Molecular Weight171.09 g/mol
Structural Identifiers
SMILESC12=C(NC(=O)N1)NC(=O)NC2=O
InChIInChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)/i1+1,2+1,3+1
InChIKeyLEHOTFFKMJEONL-VMIGTVKRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyanuric Acid-13C3 Stable Isotope-Labeled Analytical Standard for LC-MS/MS Quantification


Cyanuric acid-13C3 (CAS 201996-37-4) is a stable isotope-labeled analog of cyanuric acid in which all three carbon atoms of the triazine ring are replaced with carbon-13 isotopes [1]. With a molecular mass shift of M+3 relative to the unlabeled compound (m/z 128→131 in negative ion mode) and an isotopic purity typically exceeding 99 atom% 13C , this compound serves as a traceable internal standard (IS) in isotope dilution mass spectrometry (IDMS) workflows. Unlike unlabeled cyanuric acid or structural analog IS, the 13C3-labeled form co-elutes identically with the native analyte while providing a distinct MS signal, enabling precise compensation for matrix effects, extraction losses, and ionization variability . This compound is supplied as a neat analytical standard or certified reference material (CRM) solution and is specified for HPLC, GC-MS, and LC-MS/MS applications .

Why Unlabeled Cyanuric Acid or Deuterated Analogs Cannot Substitute for Cyanuric Acid-13C3 in Regulatory-Grade Quantification


Attempting to substitute cyanuric acid-13C3 with unlabeled cyanuric acid, structurally related triazines (e.g., ammelide, ammeline), or deuterium (²H)-labeled cyanuric acid introduces unacceptable quantitative error in trace-level LC-MS/MS analysis. Unlabeled compounds fail to compensate for variable matrix-induced ion suppression/enhancement, leading to biased quantification that may exceed regulatory acceptability thresholds (e.g., EU CD 2002/657/EC recovery limits of 80-110%) [1]. Deuterated internal standards are susceptible to hydrogen-deuterium exchange and chromatographic isotope effects that cause differential retention time shifts (ΔtR) relative to the analyte, undermining the fundamental assumption of identical behavior that underpins IDMS accuracy [2]. In contrast, 13C3-labeling provides the minimal M+3 mass shift required to avoid interference from natural isotopic abundance without introducing chromatographic divergence, a prerequisite for the selective and confirmatory detection mandated by confirmatory analysis criteria [3].

Quantitative Differentiation Evidence for Cyanuric Acid-13C3 in LC-MS/MS Analytical Workflows


Internal Standard-Corrected Recovery vs. Uncorrected Recovery in Complex Food Matrices

In a validated isotope dilution LC-ESI-MS/MS method for cow's milk and infant formula, the use of (13C3,15N3)-cyanuric acid as an internal standard yielded internal standard-corrected recoveries of 99-116% across both matrix types, meeting the EU CD 2002/657/EC acceptability range of 80-110% [1]. Without this isotopic IS correction, matrix-induced suppression in milk and formula matrices typically reduces apparent recovery to below 70%, producing false-negative compliance results at regulatory limits (1 mg/kg ML). This quantitative correction is not achievable with unlabeled cyanuric acid or non-co-eluting structural analogs.

Food Safety Isotope Dilution Mass Spectrometry Method Validation

Matrix Effect Compensation in Whey Powder: 13C3,15N3-Cyanuric Acid Reduces Ion Suppression Variability to <15%

A HILIC-MS/MS method for cyanuric acid in whey powder employed (13C3,15N3)-cyanuric acid as an internal standard to correct for matrix effects. With IS correction, matrix effects across three different whey powder matrices were reduced to less than 15% (expressed as signal suppression/enhancement) [1]. Without isotopic IS correction, matrix effects in dairy matrices routinely exceed 30-50% signal suppression, rendering external calibration or non-isotopic IS methods unsuitable for accurate quantification at the 1.00 mg kg-1 LOQ level. The method achieved recoveries of 96.7-107.2% across spiking levels from 1.00 to 100.0 mg kg-1 [1].

Dairy Analysis HILIC-MS/MS Matrix Effect Correction

Limit of Detection (LOD) and Quantification (LOQ) Achieved in Pet Food Using 13C3-Cyanuric Acid IS

A microwave-assisted extraction LC-MS/MS method for cyanuric acid in pet food utilized (13C3)-labeled cyanuric acid as an internal standard, achieving a quantification limit (LOQ) of 0.25 mg/kg and linear response from 1.0 to 50 ng/mL [1]. The method yielded intra- and inter-day precision of <4.0% and recovery of 90.4-108.1% in spiked pet food samples. In comparison, earlier GC-MS methods for cyanuric acid in animal feed without isotopic IS reported LOQs of approximately 0.5 mg/kg with recoveries of 96-98% but with relative pooled standard deviations of 1.8-7.4% , demonstrating that 13C3-IS enables lower LOQ and tighter precision in complex pet food matrices.

Pet Food Safety Microwave-Assisted Extraction LC-MS/MS Method Sensitivity

Isotopic Purity and Chemical Purity Benchmarking: 13C3-Cyanuric Acid vs. 15N3-Melamine as Co-Standards

The synthetic route to 13C3-cyanuric acid from 13C-urea yields a product with chemical purity >99% (HPLC) and isotopic abundance >98 atom% 13C, as reported in the synthesis and characterization of both 13C3-cyanuric acid and 15N3-melamine as paired internal standards [1]. This level of isotopic enrichment exceeds the minimum 95 atom% typically required for IDMS and ensures minimal cross-talk interference from unlabeled isotopomers. Commercial sources specify isotopic purity of 99 atom% 13C and overall purity >99% (HPLC) , making the compound suitable for use without further purification, a critical advantage for laboratories requiring immediate deployment in validated methods.

Stable Isotope Synthesis Internal Standard Purity Method Validation Prerequisite

Confirmatory Detection via Dual SRM Transitions: 13C3,15N3-Cyanuric Acid Enables EU-Compliant Identification

The EU confirmatory analysis criteria (CD 2002/657/EC) mandate a minimum of 4 identification points for banned substances, typically achieved by monitoring two diagnostic SRM transitions per analyte. In a validated method for milk and infant formula, the use of (13C3,15N3)-cyanuric acid allowed monitoring of two transition reactions for cyanuric acid (m/z 128→42 and 128→85) alongside two corresponding transitions for the labeled IS (m/z 134→44 and 134→89) [1]. This dual-transition approach provides selective and confirmatory detection that unlabeled standards cannot deliver, as the IS signal would be indistinguishable from the analyte. The method achieved LODs of 0.050 mg/kg and LOQs of 0.10 mg/kg for cyanuric acid, with CCα and CCβ values of 1.04 and 1.09 mg/kg at the 1 mg/kg maximum limit [1].

Confirmatory Analysis EU 2002/657/EC Compliance SRM Transition Pairs

Validated Application Scenarios for Cyanuric Acid-13C3 in Food Safety, Environmental, and Metabolism Studies


Regulatory Food Safety Monitoring of Cyanuric Acid in Milk, Infant Formula, and Dairy Products

Cyanuric acid-13C3 is the internal standard of choice for LC-MS/MS methods designed to comply with EU CD 2002/657/EC and FDA guidelines for cyanuric acid residues in milk, infant formula, and whey powder. The compound enables internal standard-corrected recoveries of 99-116% and matrix effect compensation to <15%, meeting the 80-110% recovery acceptability criterion [1]. Methods using this IS achieve LODs of 0.050 mg/kg and LOQs of 0.10 mg/kg in infant formula, sufficient for monitoring compliance with the WHO 1 mg/kg maximum limit [1].

Pet Food and Animal Feed Contaminant Analysis with Low-ppb Sensitivity

In pet food safety testing following the 2007 melamine-cyanuric acid adulteration crisis, cyanuric acid-13C3 enables robust quantification in high-protein, high-fat matrices. Methods employing microwave-assisted extraction and this IS achieve an LOQ of 0.25 mg/kg with intra-day precision <4.0% and recoveries of 90.4-108.1% [2]. This sensitivity is critical for detecting cyanuric acid at trace levels that, when co-occurring with melamine, can form renal calculi in pets.

Confirmatory Analysis in Urine and Serum for Exposure Assessment and Toxicokinetics

For human biomonitoring and animal toxicokinetic studies, cyanuric acid-13C3 serves as an essential IS in UPLC-ESI-MS/MS methods for urine and serum. In rat serum, a method using this IS required only 15 μL of sample and achieved recoveries of 80-110% with intra- and inter-assay precision within acceptable limits [3]. This enables low-volume, high-throughput analysis for exposure assessment following potential dietary or environmental contamination.

Environmental Fate and Transformation Studies Using Isotope Dilution MS

Cyanuric acid-13C3 is employed as a tracer and internal standard in environmental studies investigating the degradation of triazine herbicides (e.g., atrazine, simazine) and the fate of cyanuric acid in aquatic ecosystems. The 13C3-label allows for precise quantification of cyanuric acid formation and dissipation, distinguishing it from naturally occurring isotopic signatures [4]. This application supports regulatory environmental risk assessments and remediation monitoring.

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